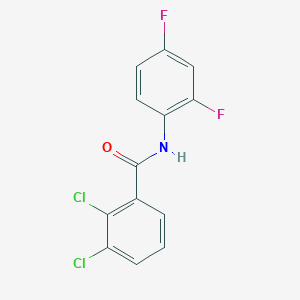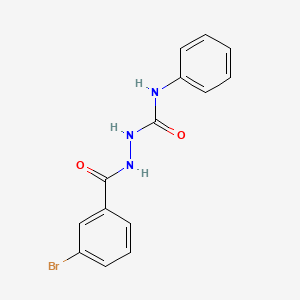
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as METU, is a thiourea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
作用機序
The mechanism of action of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have suggested that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the replication of viruses, such as herpes simplex virus.
実験室実験の利点と制限
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, the limitations of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea include its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea. One potential application of the compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in vivo. Another potential direction for research is the development of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea derivatives with improved solubility and bioavailability. Overall, the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has demonstrated its potential as a therapeutic agent, and further studies are needed to fully explore its applications.
合成法
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through the reaction of 3-methylbenzoyl isothiocyanate and 2-phenylethylamine in the presence of a base. The reaction results in the formation of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, which can be purified through recrystallization.
科学的研究の応用
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antiviral activity against herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTPMMIGWWESRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)
![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)

![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)



![N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
